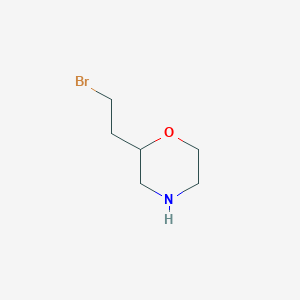
2-(2-Bromoethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)morpholine: is an organic compound that belongs to the class of morpholines It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Monoalkylation of Morpholine: One common method for preparing 2-(2-Bromoethyl)morpholine involves the monoalkylation of morpholine with 1,2-dibromoethane.
Green Synthesis: Recent advancements have introduced green synthesis methods that utilize ethylene sulfate and tBuOK for the conversion of 1,2-amino alcohols to morpholines.
Industrial Production Methods: Industrial production of this compound generally follows the monoalkylation route due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)morpholine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azidoethylmorpholine, thiocyanatoethylmorpholine, or various amine derivatives can be formed.
Scientific Research Applications
Chemistry: 2-(2-Bromoethyl)morpholine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is investigated for its activity against certain biological targets, including enzymes and receptors.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)morpholine largely depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Morpholine: A simpler analog without the bromoethyl group, used widely in organic synthesis and as a solvent.
4-(2-Bromoethyl)morpholine: A positional isomer with the bromoethyl group attached to the fourth position of the morpholine ring.
2-(2-Chloroethyl)morpholine: A similar compound where the bromine atom is replaced by chlorine, often used in similar applications but with different reactivity.
Uniqueness: 2-(2-Bromoethyl)morpholine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with simpler morpholine derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C6H12BrNO |
|---|---|
Molecular Weight |
194.07 g/mol |
IUPAC Name |
2-(2-bromoethyl)morpholine |
InChI |
InChI=1S/C6H12BrNO/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5H2 |
InChI Key |
KHHDYDHETWAYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















